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Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for

Agistatin E, a polyketide natural product. Following a likely nomenclatural revision in the

scientific literature, this document details the nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data for the compound identified as Adipostatin E, which is presumed to be

identical to Agistatin E. This guide presents the available data in a structured format, outlines

the experimental protocols used for its characterization, and includes a workflow diagram for

spectroscopic analysis, aiming to serve as a vital resource for researchers engaged in natural

product synthesis, pharmacology, and drug development.

Introduction
Agistatin E, a natural product initially associated with cholesterol biosynthesis inhibition, has

been the subject of scientific interest. Recent investigations suggest that the compound

originally designated as Agistatin E is likely the same as Adipostatin E, a potent antimicrobial

agent that inhibits coenzyme A biosynthesis. This guide is based on the spectroscopic data

reported for Adipostatin E, isolated from Streptomyces blancoensis.
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High-resolution mass spectrometry is a critical tool for determining the elemental composition

and exact mass of a compound. For Adipostatin E, High-Resolution Electrospray Ionization

Mass Spectrometry (HR-ESI-MS) was utilized to establish its molecular formula.

Table 1: Mass Spectrometry Data for Agistatin E (Adipostatin E)

Parameter Value

Molecular Formula C₂₂H₃₈O₂

Ionization Mode ESI+

Observed Ion [M+H]⁺ (m/z) 335.2899

NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data are essential for the

structural elucidation of organic compounds. The following data were recorded in methanol-d₄

(CD₃OD).

Table 2: ¹H NMR Spectroscopic Data for Agistatin E (Adipostatin E) in CD₃OD

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Data not available in

the searched

literature.

Table 3: ¹³C NMR Spectroscopic Data for Agistatin E (Adipostatin E) in CD₃OD

Position Chemical Shift (δ, ppm)

Data not available in the searched literature.
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Note: While the primary literature confirms the acquisition of NMR data, the specific chemical

shift and coupling constant values were not available in the accessed resources.

Experimental Protocols
The following sections describe the general experimental methodologies employed for the

isolation and spectroscopic analysis of Adipostatin E.

Isolation and Purification
Adipostatin E was isolated from the marine microbe Streptomyces blancoensis. The process

involved bioactivity-guided fractionation using preparative C18 chromatography followed by

purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry
High-resolution mass spectra were acquired using an electrospray ionization (ESI) source. The

analysis was performed in positive ion mode to observe the protonated molecule [M+H]⁺. This

technique allows for the determination of the monoisotopic mass with high accuracy, which is

crucial for confirming the molecular formula.

NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer. The sample was

dissolved in deuterated methanol (CD₃OD), which served as the solvent and provided the

deuterium lock signal. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC,

HMBC) NMR experiments are typically performed to fully elucidate the structure of a novel

compound.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structure

elucidation of a natural product like Agistatin E.
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Caption: Workflow for the isolation and structural elucidation of Agistatin E.
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Conclusion
This technical guide consolidates the available spectroscopic data for Agistatin E, presented

as Adipostatin E. The provided mass spectrometry data confirms the molecular formula of the

compound. While the acquisition of NMR data has been reported, specific chemical shifts and

coupling constants were not accessible for inclusion in this guide. The detailed experimental

protocols and the illustrative workflow offer valuable insights for researchers working on the

synthesis, characterization, and biological evaluation of this and similar natural products.

Further research to fully disclose the detailed NMR data would be a significant contribution to

the field.

To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of Agistatin E: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b599487#agistatin-e-spectroscopic-data-nmr-mass-
spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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